molecular formula C21H16Cl2N2O2 B4626301 1-(2,6-dichlorobenzyl)-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one

1-(2,6-dichlorobenzyl)-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B4626301
M. Wt: 399.3 g/mol
InChI Key: PBXMFPQJXVWVJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related indole derivatives often involves multi-component reactions or cyclization processes. For example, the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from pyridone derivatives involves reactions with benzylidenemalononitriles or α-cyanoacrylic esters, leading to the formation of fused pyrano[3,2-c]pyridine systems through cyclization reactions (Mekheimer et al., 1997). These methods highlight the complexity and versatility in the synthesis of indole derivatives, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of fused ring systems, which contribute to their chemical stability and reactivity. For instance, the crystal structure of certain indole derivatives reveals a planar configuration except for specific substituents, which adopt distinct conformations (Sharma et al., 2013). These structural features are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and rearrangements. For example, the reaction of hexahydroazocino[4,3-b]indoles with different reagents leads to a range of products, including fused pyrrolo and imidazo indoles, demonstrating the reactivity of the indole core (Street et al., 1987). These reactions are indicative of the potential transformations the compound can undergo.

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of substituents like hydroxyl or methoxy groups can affect these properties by altering intermolecular interactions (Nguyen et al., 1986).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are defined by the functional groups present in the molecule. Indole derivatives with hydroxy or amino substituents may exhibit specific reactivity patterns, such as nucleophilic substitution or participation in hydrogen bonding (Goto et al., 1991).

Scientific Research Applications

Synthesis and Antitumor Activity

Compounds structurally related to 1-(2,6-dichlorobenzyl)-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one have been synthesized and evaluated for their antitumor activities. The synthesis involves intricate steps, including the Fischer indolization process, leading to derivatives that are tested for antitumor activity in vitro and in vivo, showcasing their potential as new classes of antineoplastic agents (Nguyen et al., 1990).

Functionalization and Reactions

Another avenue of research focuses on the functionalization of pyridines and indoles, leading to the synthesis of compounds with varied applications. For example, the synthesis of functionalized 4H-pyrano[3,2-c]pyridines demonstrates the versatility of reactions involving pyridone derivatives, offering new routes to complex molecules (Mekheimer et al., 1997).

Intramolecular Reactions

Intramolecular reactions, such as hydrogen bonding and tautomerism in Schiff bases, provide insights into the structural behavior of related compounds under different conditions. These studies help understand the foundational chemistry that could be applied to the synthesis and manipulation of compounds like 1-(2,6-dichlorobenzyl)-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one (Nazır et al., 2000).

Coordination Polymers and Chemical Rearrangements

Research into coordination polymers containing both interdigitated 1D chains and interpenetrated 2D grids exemplifies the complexity and potential of compounds derived from or related to 1-(2,6-dichlorobenzyl)-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one in creating materials with unique properties. Such studies contribute to the development of new materials with potential applications in various fields (Ayyappan et al., 2002).

Antiinflammatory and Analgesic Activities

Compounds within this chemical class have been synthesized and evaluated for their antiinflammatory and analgesic activities, revealing significant potentials that match or exceed established medications like indomethacin. This highlights the therapeutic potential of these compounds in medicine (Muchowski et al., 1985).

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-hydroxy-3-(pyridin-4-ylmethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O2/c22-17-5-3-6-18(23)15(17)13-25-19-7-2-1-4-16(19)21(27,20(25)26)12-14-8-10-24-11-9-14/h1-11,27H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXMFPQJXVWVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC3=C(C=CC=C3Cl)Cl)(CC4=CC=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-Dichlorophenyl)methyl]-3-hydroxy-3-(pyridin-4-ylmethyl)indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-dichlorobenzyl)-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
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1-(2,6-dichlorobenzyl)-3-hydroxy-3-(4-pyridinylmethyl)-1,3-dihydro-2H-indol-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.